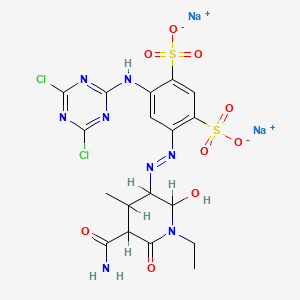

Disodium 4-((5-(aminocarbonyl)-1-ethyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonate

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name This compound systematically describes the molecule through three key components:

Piperidinone backbone : The 5-(aminocarbonyl)-1-ethyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl group specifies a six-membered nitrogen-containing ring (piperidine) with:

Azo linkage : The -N=N- group bridges the piperidinone moiety to the benzene ring at position 4

Triazinyl-sulfonate system : The benzene ring contains:

This nomenclature follows IUPAC priority rules by numbering substituents to achieve the lowest possible locants while accounting for functional group hierarchies (sulfonate > azo > amino > chloro).

Alternative Chemical Designations and Registry Identifiers

The compound is recognized through multiple identifiers across chemical databases:

Notably, the CAS registry entry 70865-29-1 refers to a structural isomer with a pyridyl group instead of the piperidinone core, emphasizing the need for precise identifier verification.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₈Cl₂N₈Na₂O₉S₂ reveals critical insights:

Table 1: Molecular Composition Breakdown

| Component | Count | Contribution to Molecular Weight (Da) |

|---|---|---|

| Carbon | 18 | 216.24 |

| Hydrogen | 18 | 18.14 |

| Chlorine | 2 | 70.90 |

| Nitrogen | 8 | 112.11 |

| Sodium | 2 | 45.98 |

| Oxygen | 9 | 144.00 |

| Sulfur | 2 | 64.13 |

| Total | - | 671.40 |

The calculated molecular weight of 671.40 Da aligns with experimental values reported as 671.39926 Da. Discrepancies of ±0.00074 Da likely stem from isotopic variations in natural abundance chlorine (³⁵Cl 75.8%, ³⁷Cl 24.2%) and sulfur (³²S 95.0%, ³³S 0.76%, ³⁴S 4.2%).

The exact mass of 669.981 Da (calculated for the most abundant isotopes) and topological polar surface area of 294.43 Ų indicate:

Properties

CAS No. |

73398-40-0 |

|---|---|

Molecular Formula |

C18H18Cl2N8Na2O9S2 |

Molecular Weight |

671.4 g/mol |

IUPAC Name |

disodium;4-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate |

InChI |

InChI=1S/C18H20Cl2N8O9S2.2Na/c1-3-28-14(30)11(13(21)29)6(2)12(15(28)31)27-26-8-4-7(22-18-24-16(19)23-17(20)25-18)9(38(32,33)34)5-10(8)39(35,36)37;;/h4-6,11-12,15,31H,3H2,1-2H3,(H2,21,29)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;/q;2*+1/p-2 |

InChI Key |

BLUQNUCXKILVND-UHFFFAOYSA-L |

Canonical SMILES |

CCN1C(C(C(C(C1=O)C(=O)N)C)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium 4-((5-(aminocarbonyl)-1-ethyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonate (CAS No. 73398-40-0) is a complex azo compound with potential biological activities that merit detailed examination. This article focuses on the biological activity of this compound, drawing from various research findings and case studies to provide a comprehensive overview.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 671.4 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 671.399 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Anticancer Properties

Research indicates that azo compounds often exhibit significant anticancer properties. This compound has been studied for its potential in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, possibly through the modulation of key signaling pathways such as Akt and NF-kB .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Preliminary studies suggest that disodium 4-(...) can scavenge free radicals and enhance cellular antioxidant defenses .

Antimicrobial Activity

The antimicrobial potential of disodium 4-(...) has been explored in several studies. It exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Toxicological Studies

Toxicity assessments are critical for evaluating the safety profile of any new compound. Current data indicate that disodium 4-(...) exhibits low toxicity in animal models at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and safety margins .

Research Findings Summary

A summary of key research findings on the biological activity of disodium 4-(...) is presented below:

Scientific Research Applications

Anticancer Properties

Research indicates that azo compounds often exhibit significant anticancer properties. Disodium 4-((5-(aminocarbonyl)-1-ethyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonate has been studied for its potential in inhibiting cancer cell proliferation. A study demonstrated that treatment with this compound resulted in a marked reduction in the viability of several cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. In vitro studies have indicated that it possesses inhibitory effects against various bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved administering the compound to mice bearing tumors derived from human cancer cell lines. The results showed a significant reduction in tumor size compared to control groups treated with saline solutions. Histological analyses revealed increased apoptosis rates in tumor tissues treated with the compound .

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial activity, disodium 4-((5-(aminocarbonyl)-1-ethyl-2-hydroxy-4-methyl-6-oxopiperidin-3-y)azo)-6-(4,6-dichloro -1,3,5-triazin -2 -yl) amino) benzene -1 ,3-disulphonate was tested against various bacterial pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) being determined for each strain tested .

Summary of Applications

| Application Type | Description |

|---|---|

| Anticancer | Potential to inhibit cancer cell proliferation; significant efficacy observed in animal models. |

| Antimicrobial | Effective against various bacterial strains; disrupts cell membranes and metabolic pathways. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its multifunctional design. Below is a comparative analysis with analogous azo-triazine derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Triazine Reactivity: The dichloro-triazine group in the target compound exhibits superior electrophilicity compared to dimethylamino-substituted analogs (e.g., compound), enabling faster covalent bonding with hydroxyl groups in cellulose .

Solubility: The dual sulphonate groups enhance solubility (>250 g/L) over non-sulphonated azo-triazines (e.g., pyrrolidin-1-yl derivatives, 50–80 g/L) .

Environmental Persistence : Unlike simpler azo dyes, the piperidin-6-one ring may reduce photodegradation rates, as cyclic amides resist hydrolysis under UV exposure. However, atmospheric oxidation pathways (e.g., hydroxyl radical reactions) remain understudied .

Preparation Methods

Synthesis of the Piperidinyl Azo Intermediate

Step 1: Diazotization of an aromatic amine precursor

An aromatic amine, often a sulphonated aniline derivative, is diazotized using sodium nitrite in acidic conditions at low temperature (0–5 °C) to form the diazonium salt.Step 2: Coupling with the substituted piperidinyl compound

The diazonium salt is then coupled with a 5-(aminocarbonyl)-1-ethyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl derivative under controlled pH (usually mildly alkaline) to form the azo linkage. This step requires careful pH control to avoid side reactions and ensure high coupling efficiency.

Introduction of the 4,6-Dichloro-1,3,5-Triazin-2-yl Amino Group

- The dichlorotriazinyl moiety is introduced by nucleophilic aromatic substitution on 4,6-dichloro-1,3,5-triazine with the amino group on the benzene ring of the azo intermediate.

- This reaction is typically carried out in polar aprotic solvents or aqueous media under mild heating to facilitate substitution of one chlorine atom by the amino group.

Formation of the Disodium Salt

- The final compound is converted into its disodium salt form by neutralization with sodium hydroxide or sodium carbonate.

- This step ensures the sulphonate groups are in their sodium salt form, enhancing water solubility and stability.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | pH Range | Time | Notes |

|---|---|---|---|---|---|

| Diazotization | Sodium nitrite, HCl | 0–5 °C | Acidic (pH ~1) | 30–60 min | Low temperature to stabilize diazonium |

| Azo Coupling | Piperidinyl derivative, buffer solution | 0–10 °C | Mildly alkaline (pH 8–9) | 1–2 hours | pH control critical for coupling |

| Nucleophilic substitution | 4,6-Dichloro-1,3,5-triazine, base | 40–60 °C | Neutral to slightly basic | 2–4 hours | Solvent choice affects yield |

| Salt formation | NaOH or Na2CO3 | Room temperature | Neutralization | 30 min | Ensures disodium salt formation |

Research Findings and Optimization

- Yield and Purity: Optimizing pH during azo coupling significantly improves yield and reduces side products.

- Solvent Effects: Use of aqueous-organic solvent mixtures enhances solubility of intermediates and facilitates substitution reactions.

- Temperature Control: Maintaining low temperatures during diazotization prevents decomposition of diazonium salts.

- Reaction Monitoring: UV-Vis spectroscopy is commonly used to monitor azo bond formation due to characteristic absorption bands.

Summary Table of Preparation Steps

| Preparation Stage | Key Reaction Type | Critical Parameters | Outcome |

|---|---|---|---|

| Diazotization | Formation of diazonium salt | Low temperature, acidic pH | Stable diazonium intermediate |

| Azo Coupling | Electrophilic aromatic substitution | Mildly alkaline pH, low temp | Formation of azo linkage |

| Nucleophilic substitution | Aromatic nucleophilic substitution | Moderate heat, base present | Introduction of triazinyl amino |

| Salt formation | Neutralization | Room temperature, base | Disodium salt, water-soluble form |

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Use factorial design experiments to systematically vary reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of the azo coupling step). For example, the synthesis of analogous azo-triazine derivatives often requires precise control of pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions like hydrolysis of the triazine ring .

- Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediate formation and optimize quenching conditions .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- Combine - and -NMR spectroscopy to confirm the azo linkage (-N=N-) and substitution patterns on the piperidin-6-one and triazine rings. For example, the deshielded carbonyl resonance (δ = 170–175 ppm) in the piperidinone moiety is a critical marker .

- Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to validate molecular weight and detect impurities (e.g., residual sulfonate counterions) .

Q. How does the compound’s azo-triazine system influence its stability under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated stability studies (40–60°C, pH 3–9) to identify degradation pathways. The triazine ring is prone to hydrolysis under acidic conditions (pH < 4), while the azo bond may reductively cleave in the presence of trace metals .

- Use UV-Vis spectroscopy to monitor absorbance shifts (λmax = 450–500 nm) as a proxy for structural degradation .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Apply density functional theory (DFT) to model electron density distributions, particularly at the azo and triazine moieties, to predict sites for electrophilic/nucleophilic attack .

- Use molecular dynamics (MD) simulations to assess solubility behavior in mixed-solvent systems (e.g., water-DMSO), leveraging COMSOL Multiphysics for multiphase flow modeling .

Q. How can researchers design experiments to resolve contradictory data on the compound’s coordination chemistry?

Q. What strategies enable efficient scale-up of laboratory synthesis to pilot-scale production while maintaining reproducibility?

Methodological Answer:

- Implement process analytical technology (PAT) tools, such as in-line FTIR, to monitor key intermediates during continuous flow synthesis. This minimizes batch-to-batch variability caused by exothermic azo coupling .

- Optimize membrane filtration (e.g., nanofiltration) to remove unreacted dichlorotriazine precursors, which are common impurities in crude reaction mixtures .

Q. How can the ICReDD framework accelerate the discovery of derivative compounds with enhanced properties?

Methodological Answer:

- Integrate quantum chemical calculations (e.g., transition state analysis) with high-throughput screening to identify viable derivatives. For example, substituting the piperidinone’s ethyl group with bulkier alkyl chains could modulate steric effects .

- Use machine learning (ML) to correlate structural descriptors (e.g., Hammett constants of substituents) with experimental outcomes like solubility or thermal stability .

Methodological Resources

- Synthesis Optimization : Refer to factorial design principles for parameter screening .

- Stability Analysis : Follow protocols for forced degradation studies outlined in pharmacopeial guidelines .

- Computational Modeling : Leverage ICReDD’s reaction path search tools for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.